

Introduction: The Archetypal Ferrous Standard

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

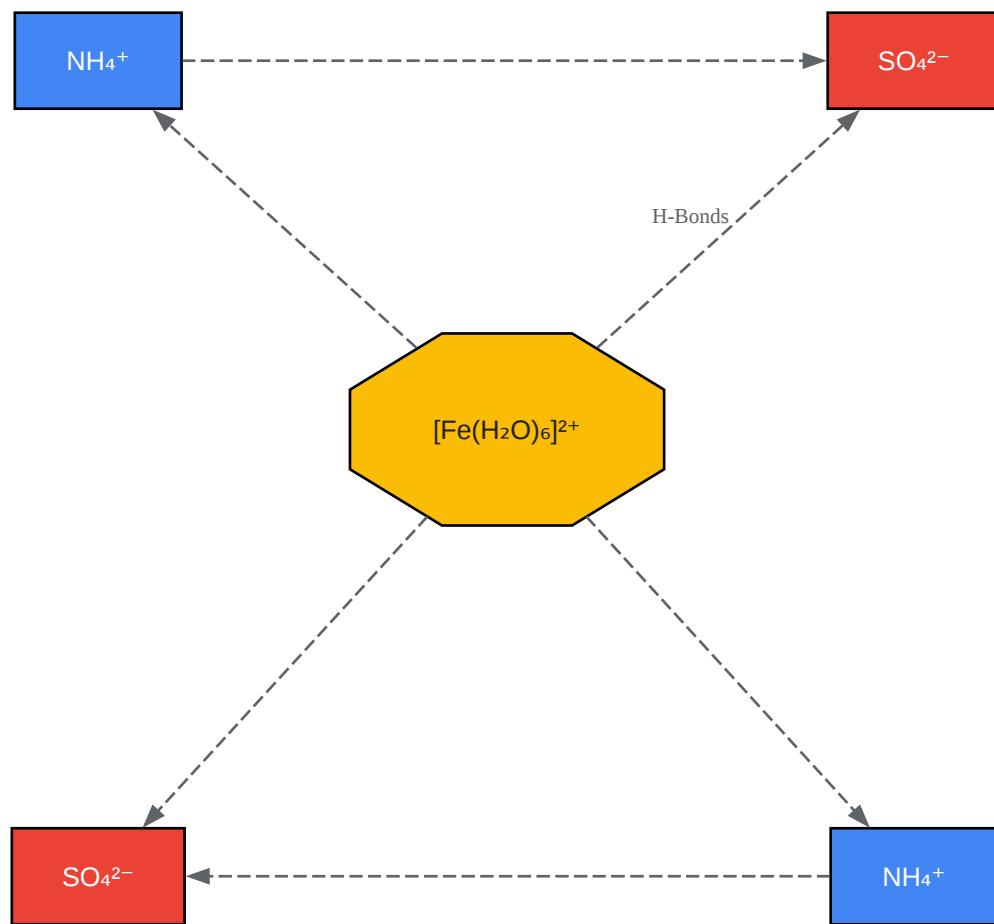
Compound Name:	Ferrous ammonium sulfate hexahydrate
Cat. No.:	B148024

[Get Quote](#)

Mohr's salt, known systematically as ammonium iron(II) sulfate hexahydrate, is an inorganic double salt with the chemical formula $(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$.^{[1][2][3]} First synthesized by the German chemist Karl Friedrich Mohr in the 19th century, this compound has become an indispensable reagent in analytical chemistry and various research fields.^{[1][4][5]} Unlike simple ferrous sulfate, which is notoriously susceptible to atmospheric oxidation, Mohr's salt exhibits remarkable stability, making it the preferred primary standard for the quantification of oxidizing agents and a reliable source of ferrous (Fe^{2+}) ions.^{[3][6][7][8][9]} Its high purity, non-hygroscopic nature, and ease of crystallization further cement its status as a cornerstone of volumetric analysis.^[7] This guide provides a comprehensive overview of its properties, synthesis, applications, and handling for professionals in research and development.

Physicochemical and Structural Properties

Mohr's salt is a light green or bluish-green crystalline solid at room temperature.^{[6][10][11]} It belongs to a family of double sulfates known as Tutton's salts, all of which are known to form crystals with a monoclinic geometry.^{[4][5][6][10]} When dissolved in water, it forms an acidic solution due to the hydrolysis of the ammonium ions.^{[6][12]}


Core Physicochemical Data

A summary of the essential quantitative properties of Mohr's salt is presented below.

Property	Value	Source(s)
CAS Number	7783-85-9 (Hexahydrate)	[9][13][14][15]
Molecular Formula	$(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$	[1][3][14]
Molar Mass	392.14 g/mol	[6][7][9][11]
Appearance	Light green / Bluish-green crystalline solid	[6][10][11][14]
Crystal System	Monoclinic	[5][6][10]
Density	1.86 g/cm ³	[6][10][11]
Solubility in Water	269 g/L (at 20 °C)	[6][10][11]
Melting Point	100-110 °C (Decomposes)	[7][9][16]
pH of Solution	3.0 - 5.0 (5% solution at 25 °C)	[16][17]

Molecular Structure and Basis of Stability

The exceptional stability of Mohr's salt compared to other ferrous compounds is a direct consequence of its unique crystal structure. The iron atom exists as the hexaaquaion(II) complex, $[\text{Fe}(\text{H}_2\text{O})_6]^{2+}$, which has an octahedral molecular geometry.[4][5][10] These octahedral centers are held within the crystal lattice and form a network of hydrogen bonds with the surrounding ammonium (NH_4^+) and sulfate (SO_4^{2-}) ions.[4][6][10][11] This intricate network of hydrogen bonds effectively shields the Fe^{2+} ion, significantly retarding its oxidation to the ferric (Fe^{3+}) state by atmospheric oxygen.[7][9] This structural integrity is the primary reason why Mohr's salt can be accurately weighed and stored for long periods without significant degradation.[8][9][17]

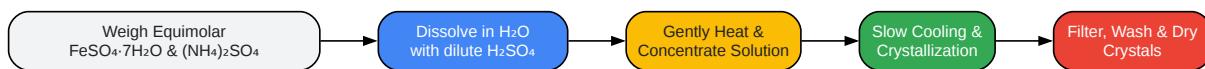
[Click to download full resolution via product page](#)

Caption: Ionic interactions in the Mohr's salt crystal lattice.

Synthesis and Purification Protocol

The preparation of Mohr's salt is a classic crystallization experiment based on dissolving equimolar amounts of hydrated ferrous sulfate ($\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$) and ammonium sulfate ($(\text{NH}_4)_2\text{SO}_4$) in water containing a small amount of sulfuric acid.^{[3][12][18]}

Rationale for Experimental Conditions


- **Equimolar Ratio:** Using an equimolar ratio of the two constituent salts ensures the formation of the double salt upon crystallization, rather than the individual salts precipitating out.^[12]
- **Dilute Sulfuric Acid:** The addition of dilute H_2SO_4 is critical. It serves two purposes: first, it provides an acidic medium that suppresses the hydrolysis of the Fe^{2+} ion, which would

otherwise form iron(II) hydroxide.[3][6][12][18] Second, the low pH environment further inhibits the oxidation of Fe^{2+} to Fe^{3+} .[4][6][12]

- Controlled Heating: Excessive heating of the solution should be avoided as it can accelerate the oxidation of the light green Fe^{2+} ions to the yellow/brown Fe^{3+} ions, compromising the purity of the final product.[10][12]

Step-by-Step Synthesis Workflow

- Preparation of Solutions: Accurately weigh equimolar amounts of ferrous sulfate heptahydrate (molar mass \approx 278 g/mol) and ammonium sulfate (molar mass \approx 132 g/mol). For example, use 7 g of $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$ and approximately 3.5 g of $(\text{NH}_4)_2\text{SO}_4$.[18]
- Dissolution: In a beaker, add about 2-3 mL of dilute sulfuric acid to 20 mL of distilled water. [18] Gently warm the solution and dissolve both salts with constant stirring until a clear solution is obtained.[18]
- Concentration: If necessary, gently heat the solution in a china dish to concentrate it until the point of crystallization is reached. Avoid boiling.
- Crystallization: Cover the beaker or dish and allow the solution to cool slowly and undisturbed. Light green, monoclinic crystals of Mohr's salt will form.[12] If crystallization does not initiate, "seeding" the solution with a tiny, pure crystal of Mohr's salt can induce the process.[4][10][11]
- Isolation and Drying: Decant the mother liquor. Collect the crystals by filtration using a Büchner funnel.[19] Wash the crystals with a small amount of cold distilled water and then dry them between folds of filter paper. Do not oven-dry, as this can lead to the loss of water of crystallization.[19]

[Click to download full resolution via product page](#)

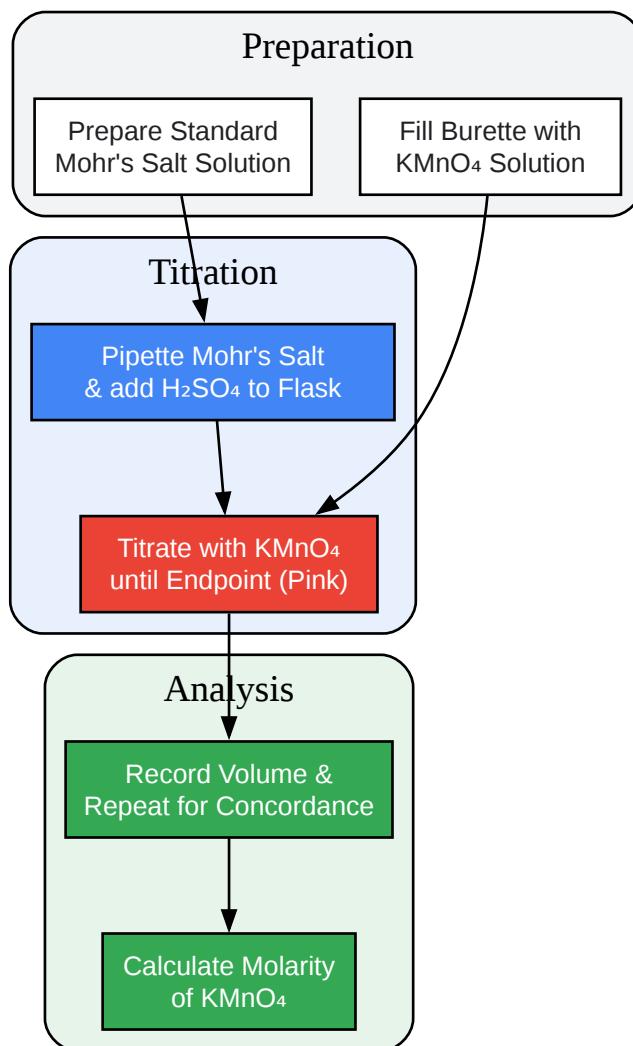
Caption: Workflow for the laboratory synthesis of Mohr's salt.

Core Applications in Scientific Research

The stability and purity of Mohr's salt make it a vital reagent in several scientific domains, particularly in analytical chemistry.

Primary Standard in Redox Titrimetry

Mohr's salt is the primary standard of choice for standardizing solutions of potent oxidizing agents, most notably potassium permanganate (KMnO_4) and potassium dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$).
[3][7] In these titrations, Mohr's salt acts as a reducing agent.[11][20][21][22] The Fe^{2+} ion is oxidized to Fe^{3+} , while the oxidizing agent is reduced.


The reaction with potassium permanganate in an acidic medium is a classic example: $\text{MnO}_4^- + 5\text{Fe}^{2+} + 8\text{H}^+ \rightarrow \text{Mn}^{2+} + 5\text{Fe}^{3+} + 4\text{H}_2\text{O}$ [20]

The endpoint is self-indicating. As long as Fe^{2+} is present, the intensely purple permanganate ion (MnO_4^-) is reduced to the nearly colorless manganese(II) ion (Mn^{2+}).[2][23] The first drop of excess KMnO_4 after all the Fe^{2+} has been consumed imparts a permanent light pink color to the solution, signaling the endpoint.[2]

Experimental Protocol: Standardization of KMnO_4

- Prepare Standard Solution: Accurately weigh a precise amount of pure Mohr's salt and dissolve it in a volumetric flask with distilled water containing a small volume of dilute H_2SO_4 to prevent hydrolysis.
- Prepare Analyte: Pipette a known volume (e.g., 10 mL) of the prepared Mohr's salt solution into a clean conical flask.[2] Add one test tube (approx. 20 mL) of dilute H_2SO_4 to ensure the medium is sufficiently acidic.[2][23]
- Titration: Fill a burette with the KMnO_4 solution of unknown concentration. Titrate the KMnO_4 solution against the Mohr's salt solution, swirling the flask continuously.[2]
- Endpoint Detection: Continue the titration until a single drop of KMnO_4 produces a persistent, faint pink color in the conical flask.[2]
- Calculation: Record the volume of KMnO_4 used. Repeat the titration to obtain concordant readings. Use the stoichiometry of the balanced equation and the formula $\text{M}_1\text{V}_1/\text{n}_1 = \text{M}_2\text{V}_2/\text{n}_2$

to calculate the exact molarity of the potassium permanganate solution.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for standardizing KMnO₄ with Mohr's salt.

Other Notable Applications

- Fricke's Dosimeter: Mohr's salt is a key component in the Fricke's dosimeter, which is used to measure high doses of gamma radiation and other ionizing radiation.[4][6][10][12]
- Source of Ferrous Ions: It serves as a stable, solid source of Fe²⁺ for various chemical syntheses and research applications where a controlled release of ferrous ions is needed.[4][6][7][12]

- Industrial Uses: It finds application in iron plating baths and can be a component in fertilizers to correct iron deficiencies in soil.[1][12]
- Water Treatment: The compound can be used as a coagulant to remove impurities from water.[24]

Analytical Quality Control

For its use as a primary standard, the purity of Mohr's salt is paramount. High-purity grades, such as those meeting American Chemical Society (ACS) reagent standards, are recommended for quantitative work.[17]

- Assay: The purity is typically determined by titration against a standardized 0.1 N potassium permanganate solution.[25] The assay should be between 98.5% and 101.5% for ACS grade.[17]
- Impurities: Key impurities that must be controlled include insoluble matter, phosphate (PO_4^{3-}), and, most importantly, ferric iron (Fe^{3+}).[17][25] The ferric iron content in high-purity grades is typically specified to be no more than 0.01%. [14][17]

Safety, Handling, and Storage

While Mohr's salt is a common laboratory reagent, proper safety protocols must be followed.

Hazard Identification

Based on Safety Data Sheets (SDS), Mohr's salt presents the following hazards:

Hazard Type	GHS Classification & Statements	Pictogram
Acute Toxicity	Category 5 (Oral): May be harmful if swallowed.	없음
Irritation	Skin Irritation (Category 2), Eye Irritation (Category 2A)	GHS07: Exclamation mark[9]
Respiratory	Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.	GHS07: Exclamation mark[9]

Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[16][26]
- Handling: Handle in a well-ventilated area to avoid breathing dust.[13][26] Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.[26]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[13][17] [26] Due to its excellent stability, it has a long shelf life, potentially up to 60 months if stored correctly.[17]

Conclusion

Mohr's salt (Ammonium Iron(II) Sulfate, CAS 7783-85-9) is more than just a simple laboratory chemical; it is a high-precision tool for analytical science. Its unique crystal structure confers a remarkable resistance to oxidation, establishing it as the gold standard for a stable, solid source of ferrous ions. For researchers, analytical chemists, and professionals in drug development, a thorough understanding of its properties, the rationale behind its preparation, and its proper application in titrimetry is fundamental to achieving accurate and reproducible results. Its reliability and consistency ensure its continued prominence in laboratories worldwide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mohr's Salt - GeeksforGeeks [geeksforgeeks.org]
- 2. Mohr Salt Titration with KMnO4: Step-by-Step Chemistry Guide [vedantu.com]
- 3. nbino.com [nbino.com]
- 4. aakash.ac.in [aakash.ac.in]
- 5. Mohr's Salt By Unacademy [unacademy.com]
- 6. Mohr's Salt: Structure, Preparation & Uses Explained [vedantu.com]
- 7. gktoday.in [gktoday.in]
- 8. Crystal growing: Mohr's salt [dmishin.blogspot.com]
- 9. Ammonium iron(II) sulfate - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. testbook.com [testbook.com]
- 12. aakash.ac.in [aakash.ac.in]
- 13. tmmedia.in [tmmedia.in]
- 14. tmmedia.in [tmmedia.in]
- 15. fishersci.com [fishersci.com]
- 16. chembk.com [chembk.com]
- 17. engscientific.com [engscientific.com]
- 18. Preparation of Mohr's Salt: Step-by-Step Guide for Students [vedantu.com]
- 19. fchpt.stuba.sk [fchpt.stuba.sk]
- 20. Mohr's Salt Titration with KMnO4 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 21. brainly.in [brainly.in]
- 22. labkafe.com [labkafe.com]

- 23. Mohr salt titration [unacademy.com]
- 24. chemimpex.com [chemimpex.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. qecusa.com [qecusa.com]
- To cite this document: BenchChem. [Introduction: The Archetypal Ferrous Standard]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b148024#mohr-s-salt-cas-number-7783-85-9-properties\]](https://www.benchchem.com/product/b148024#mohr-s-salt-cas-number-7783-85-9-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com